![molecular formula C8H9N3S B15071178 3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine CAS No. 7321-99-5](/img/structure/B15071178.png)
3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a methyl group at the 3-position and a methylsulfanyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization with formaldehyde under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Applications De Recherche Scientifique
3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(methylsulfanyl)imidazo[4,5-c]pyridine
- 3-Methyl-2-(ethylsulfanyl)imidazo[4,5-c]pyridine
- 2-Methyl-3-(ethylsulfanyl)imidazo[4,5-c]pyridine
Uniqueness
3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine is unique due to the specific positioning of the methyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties, such as different binding affinities to molecular targets or varying degrees of stability under certain conditions.
Propriétés
Numéro CAS |
7321-99-5 |
|---|---|
Formule moléculaire |
C8H9N3S |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
3-methyl-2-methylsulfanylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3S/c1-11-7-5-9-4-3-6(7)10-8(11)12-2/h3-5H,1-2H3 |
Clé InChI |
FPESFSSXBUOKMT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CN=C2)N=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



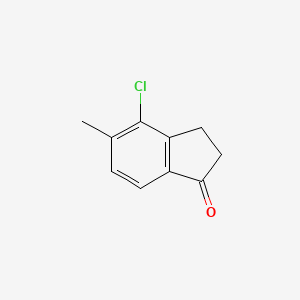
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)


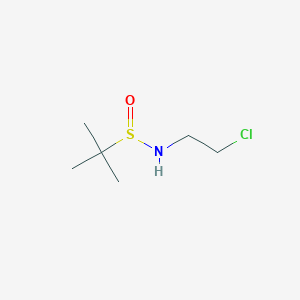
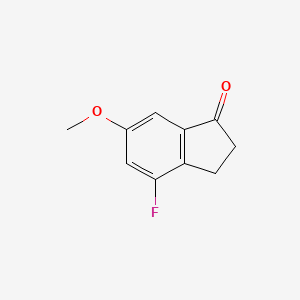
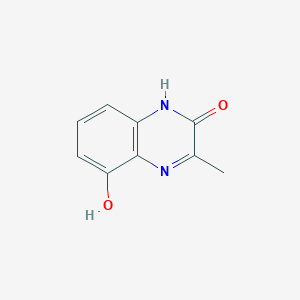
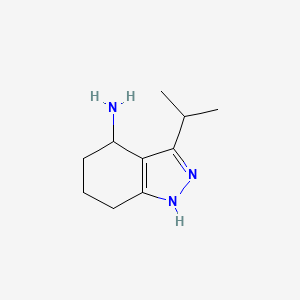
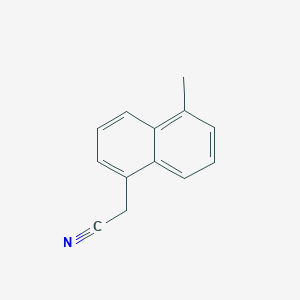
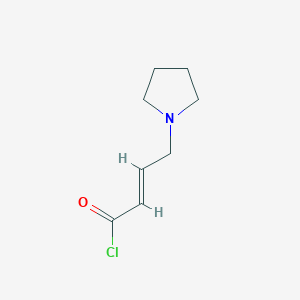
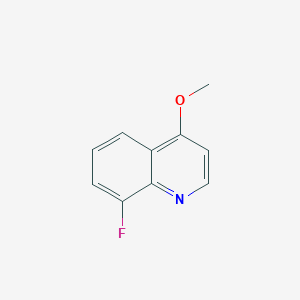

![2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15071175.png)
